molecular formula C16H36N6O6S B14689874 2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid CAS No. 34694-91-2

2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid

Katalognummer: B14689874
CAS-Nummer: 34694-91-2
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: SKDOEUIIJNXQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid is a chemical compound with the CAS number 34694-91-2. This compound is known for its unique structure, which includes a guanidine group attached to a propyl chain that is further connected to an oxolane ring. The presence of sulfuric acid indicates that it is likely in the form of a salt, which can influence its solubility and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can yield a variety of substituted guanidine compounds .

Wissenschaftliche Forschungsanwendungen

2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The oxolane ring can also play a role in the compound’s overall reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid is unique due to the presence of the oxolane ring, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other similar compounds and can lead to different applications and properties .

Eigenschaften

CAS-Nummer

34694-91-2

Molekularformel

C16H36N6O6S

Molekulargewicht

440.6 g/mol

IUPAC-Name

2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid

InChI

InChI=1S/2C8H17N3O.H2O4S/c2*9-8(10)11-5-1-3-7-4-2-6-12-7;1-5(2,3)4/h2*7H,1-6H2,(H4,9,10,11);(H2,1,2,3,4)

InChI-Schlüssel

SKDOEUIIJNXQEO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CCCN=C(N)N.C1CC(OC1)CCCN=C(N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.